molecular formula C35H34Cl2N4O8 B2459401 2,2'-(4,4'-(4,4'-methylenebis(2-chloro-4,1-phenylene))bis(azanediyl)bis(oxomethylene)bis(azanediyl)bis(4,1-phenylene))bis(oxy)bis(2-Methylpropanoic acid) CAS No. 245075-84-7

2,2'-(4,4'-(4,4'-methylenebis(2-chloro-4,1-phenylene))bis(azanediyl)bis(oxomethylene)bis(azanediyl)bis(4,1-phenylene))bis(oxy)bis(2-Methylpropanoic acid)

Cat. No.: B2459401
CAS No.: 245075-84-7
M. Wt: 709.6 g/mol
InChI Key: WJDMCXSGUCNRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

LR-90, also known as “2,2’-(4,4’-(4,4’-methylenebis(2-chloro-4,1-phenylene))bis(azanediyl)bis(oxomethylene)bis(azanediyl)bis(4,1-phenylene))bis(oxy)bis(2-Methylpropanoic acid)”, primarily targets Advanced Glycation End products (AGEs) . AGEs are proteins or lipids that become glycated as a result of exposure to sugars . They are implicated in ageing and the development, or worsening, of many degenerative diseases, such as diabetes, atherosclerosis, chronic kidney and Alzheimer’s disease .

Mode of Action

LR-90 interacts with its targets by inhibiting the formation and accumulation of AGEs . It attenuates AGE accumulation via its potent metal chelating abilities and its interaction with reactive carbonyl species . In vitro studies indicate that LR-90 is a potent chelator of Cu 2+ and it inhibits oxidation of ascorbic acid to dehydroascorbate . It also has the ability to interact with several Reactive Carbonyl Species (RCS) such as glyoxal (GO), methylglyoxal (MGO) and glycolaldehyde (GLA), compounds that readily modify lysine, arginine and other amino acids .

Biochemical Pathways

LR-90 affects several biochemical pathways. It inhibits the formation of reactive oxygen species (ROS), modifies lipid profiles and inhibits inflammation . It also prevents MGO-associated cytotoxicity and apoptotic biochemical changes such as loss of mitochondrial membrane potential (MMP), increased Bax/Bcl-2 protein ratio, mitochondrial cytochrome c release and activation of caspase-3 and 9 . Additionally, LR-90 blocks intracellular ROS formation and Mitogen-Activated Protein Kinases (MAPK) activation .

Pharmacokinetics

It is known that lr-90 can dramatically reduce plasma lipids in zucker diabetic fatty rats, with only modest effects on hyperglycaemia .

Result of Action

LR-90 has been shown to have significant effects on cellular and molecular levels. It inhibits the increase in albumin and creatinine concentrations, and concentrations of circulating AGE in diabetic rats without any effect on glycaemic control . LR-90 treated-rats also showed higher body weights than untreated diabetic rats . It prevents glomerulosclerosis, tubular degeneration and collagen deposition in the kidney . AGE-induced cross-linking and fluorescence of tail collagen were reduced by LR-90 treatment . LR-90 also decreased AGE accumulation in kidney glomeruli and nitrotyrosine deposition in the renal cortex .

Action Environment

The environment can significantly influence the action, efficacy, and stability of LR-90. For instance, in the context of diabetes, LR-90 has been shown to inhibit inflammatory responses in human monocytes . It significantly inhibited S100b-induced expression of RAGE and other proinflammatory genes including monocyte chemoattractant protein-1, interferon-γ–inducible protein-10, and cyclooxygenase-2 in a dose-dependent manner . These inhibitory effects may be exerted via inhibition of nuclear factor-κB (NF-κB) activation, as LR-90 suppressed both S100b–and tumor necrosis factor-α–induced IκB-α degradation as well as NF-κB promoter transcriptional activity . LR-90 also prevented oxidative stress in activated monocytes, as demonstrated by its inhibitory effects on S100b-induced expression of NADPH oxidase and intracellular superoxide production . In addition, LR-90 blocked S100b-induced monocyte adhesion to human umbilical vein endothelial cell .

Biochemical Analysis

Biochemical Properties

LR-90 plays a crucial role in biochemical reactions, particularly in the inhibition of advanced glycation . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are characterized by their inhibitory nature . For instance, LR-90 has been shown to inhibit the formation of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinases (MAPKs) .

Cellular Effects

LR-90 has profound effects on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, LR-90 has been shown to prevent methylglyoxal-induced oxidative stress and apoptosis in human endothelial cells .

Molecular Mechanism

The molecular mechanism of LR-90 involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, LR-90 prevents the degradation of IκB-α and the nuclear accumulation of p65, thereby inhibiting the activation of nuclear factor-κB (NF-κB), a key regulator of proinflammatory gene expression .

Temporal Effects in Laboratory Settings

The effects of LR-90 change over time in laboratory settings . It has been observed that LR-90 dose-dependently prevents cytotoxicity and apoptotic biochemical changes in cells . Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro studies .

Dosage Effects in Animal Models

The effects of LR-90 vary with different dosages in animal models . Studies have shown beneficial effects in animal models of diabetic complications at certain dosages

Metabolic Pathways

LR-90 is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of LR-90 within cells and tissues are complex processes that involve various transporters and binding proteins

Subcellular Localization

It is possible that LR-90 may be directed to specific compartments or organelles within the cell due to targeting signals or post-translational modifications

Preparation Methods

The synthesis of LR-90 involves the reaction of 2-chlorophenyl isocyanate with 4,4’-methylenebis(phenyl isocyanate) in the presence of a suitable solvent. The reaction conditions typically include a temperature range of 25-30°C and a reaction time of 24 hours .

Properties

IUPAC Name

2-[4-[[4-[[4-[[4-(2-carboxypropan-2-yloxy)phenyl]carbamoylamino]-3-chlorophenyl]methyl]-2-chlorophenyl]carbamoylamino]phenoxy]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34Cl2N4O8/c1-34(2,30(42)43)48-24-11-7-22(8-12-24)38-32(46)40-28-15-5-20(18-26(28)36)17-21-6-16-29(27(37)19-21)41-33(47)39-23-9-13-25(14-10-23)49-35(3,4)31(44)45/h5-16,18-19H,17H2,1-4H3,(H,42,43)(H,44,45)(H2,38,40,46)(H2,39,41,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDMCXSGUCNRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)NC4=CC=C(C=C4)OC(C)(C)C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34Cl2N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

709.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245075-84-7
Record name LR-90
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245075847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LR-90
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ8V885848
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

A: AGEs form through a non-enzymatic reaction between reducing sugars like glucose and proteins, lipids, or nucleic acids. This process, accelerated in hyperglycemic conditions like diabetes, leads to the accumulation of AGEs in various tissues. [, , , ] AGEs contribute to the development and progression of numerous diseases, including diabetic complications, atherosclerosis, Alzheimer's disease, and rheumatoid arthritis, by promoting vascular damage, inflammation, and fibrosis. [, , ]

A: LR-90, also known as 2,2'-(4,4'-(4,4'-methylenebis(2-chloro-4,1-phenylene))bis(azanediyl)bis(oxomethylene)bis(azanediyl)bis(4,1-phenylene))bis(oxy)bis(2-Methylpropanoic acid), is a compound identified as a potent inhibitor of AGE formation. [, , ] While its exact mechanism is not fully elucidated, research suggests LR-90 acts by scavenging reactive intermediates involved in glycation and lipoxidation, thus hindering the formation of both AGEs and Advanced Lipoxidation End products (ALEs) on target proteins. [] Additionally, LR-90 exhibits anti-inflammatory properties, potentially by inhibiting the activation of nuclear factor-κB (NF-κB) - a key regulator of inflammation. [, ]

A: Preclinical studies in streptozotocin-induced diabetic rats demonstrate LR-90's potential in mitigating diabetic complications. Notably, LR-90 treatment significantly reduced acellular capillary formation and restored pericyte numbers in the retina, indicating its effectiveness in preventing diabetic retinopathy. [] Furthermore, LR-90 showed promise in preventing diabetic nephropathy, as evidenced by improvements in renal function and reduced albuminuria in treated diabetic rats. [, ]

A: LR-90 has demonstrated potential in attenuating atherosclerosis development associated with diabetes. While specific mechanisms require further investigation, the compound's ability to inhibit AGE formation and its anti-inflammatory properties are believed to play significant roles in this protective effect. []

A: Research suggests LR-90 might have chondroprotective effects. In a rabbit model of osteoarthritis, intra-articular administration of LR-90 effectively protected against cartilage degradation and slowed disease progression. [] These effects were linked to the compound's ability to suppress the expression of pro-inflammatory mediators like IL-1β and cartilage-degrading enzymes like MMP-13 and ADAMTS-5. []

A: LR-90 exhibits anti-inflammatory effects in human monocytes. Studies using human THP-1 cells, a model for monocytes, showed that LR-90 significantly inhibited the expression of RAGE and pro-inflammatory genes (MCP-1, IP-10, COX-2) induced by S100b, a RAGE ligand. [] This inhibition was mediated, at least in part, through the suppression of NF-κB activation and reduction of oxidative stress in activated monocytes. []

A: Yes, LR-90 was found to effectively block S100b-induced monocyte adhesion to human umbilical vein endothelial cells (HUVECs). [] This finding further supports its potential as a therapeutic agent against atherosclerosis development, particularly in the context of diabetes.

A: LR-90 effectively inhibited S100b-induced expression of NADPH oxidase in human monocytes, leading to a reduction in intracellular superoxide production. [] This is significant because NADPH oxidase is a major source of reactive oxygen species (ROS), which contribute to oxidative stress and inflammation, both of which are implicated in the pathogenesis of diabetic complications.

ANone: The available research focuses primarily on preclinical data, indicating the need for further investigation. While LR-90 shows promise in various models, its efficacy and safety profile in humans remain to be established through clinical trials.

A: Preliminary research suggests that LR-90 might mitigate arterial stiffening associated with diabetes, potentially improving arterial elasticity and compliance. [] This aspect highlights another potential benefit of LR-90 in managing cardiovascular complications in diabetic patients.

A: Gluco-oxidative memory refers to the persistent adverse effects of hyperglycemia, even after glucose levels are normalized. This phenomenon contributes to the progression of diabetic complications, and research suggests that the AGE-RAGE axis plays a key role in this process. [] While not directly addressed in the provided research, LR-90's ability to inhibit AGE formation and RAGE signaling could potentially disrupt gluco-oxidative memory, offering a novel approach to prevent long-term diabetic complications.

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